6-Amino-5-iodo-pyridine-3-carbaldehyde is a chemical compound with the empirical formula C₆H₄INO and a molecular weight of 233.01 g/mol. It is characterized by the presence of an amino group, an iodine atom, and an aldehyde functional group attached to a pyridine ring. The compound is known for its potential applications in medicinal chemistry and organic synthesis due to its reactive functional groups .
These reactions allow for the modification of the compound to create derivatives with potentially enhanced biological activity or different properties .
Research indicates that derivatives of 6-amino-5-iodo-pyridine-3-carbaldehyde may exhibit significant biological activities, particularly in:
The exact mechanisms of action are still under investigation, but they likely involve interactions with cellular targets that influence various biological processes.
The synthesis of 6-amino-5-iodo-pyridine-3-carbaldehyde can be achieved through several methods:
The choice of method often depends on the desired purity and yield of the final product .
6-Amino-5-iodo-pyridine-3-carbaldehyde has several applications in various fields:
Interaction studies involving 6-amino-5-iodo-pyridine-3-carbaldehyde focus on its reactivity with biological molecules and other chemical entities. These studies aim to elucidate:
Such studies are crucial for determining the compound's viability as a drug candidate .
Several compounds share structural similarities with 6-amino-5-iodo-pyridine-3-carbaldehyde. These include:
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |
---|---|---|---|
2-Amino-5-Iodopyridine-3-Carbaldehyde | C₆H₅IN₂O | 248.02 | Different position of amino group |
4-Amino-5-Iodopyridine-3-Carboxaldehyde | C₆H₅IN₂O | 248.02 | Variation in functional groups |
6-Aminonicotinaldehyde | C₆H₆N₂O | 134.16 | Lacks iodine; different biological activity |
These compounds are studied for their unique properties and potential applications, highlighting the distinctiveness of 6-amino-5-iodo-pyridine-3-carbaldehyde in medicinal chemistry and organic synthesis .